methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 3-chloro-4-fluorobenzenesulfonylmethyl substituent at position 6 and a 4-methylphenyl group at position 2. This scaffold is structurally related to Biginelli-type pyrimidines, which are known for diverse pharmacological applications, including enzyme inhibition and antioxidant activity .
Properties
IUPAC Name |
methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O5S/c1-11-3-5-12(6-4-11)18-17(19(25)29-2)16(23-20(26)24-18)10-30(27,28)13-7-8-15(22)14(21)9-13/h3-9,18H,10H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJCAXYMLTHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate are human cancer cell lines. This compound has been evaluated for antiproliferative activity against four human cancer cell lines of MGC-803, Eca-109, PC-3, and MCF-7.
Mode of Action
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate interacts with its targets by inhibiting colony formation and migration of MGC-803 cells. It blocks the cell cycle in the G0/G1 phase and induces apoptosis.
Biochemical Pathways
Given its mode of action, it likely influences pathways related to cell cycle regulation and apoptosis.
Result of Action
The molecular and cellular effects of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate’s action include significant inhibition of colony formation and migration of MGC-803 cells, blockage of the cell cycle in the G0/G1 phase, and induction of apoptosis.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not explicitly mentioned in the available literature
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally analogous tetrahydropyrimidine derivatives reported in the literature:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chloro-4-fluorobenzenesulfonyl group introduces stronger electron withdrawal compared to thio (5b) or oxo (7) substituents, which may enhance metabolic stability and binding affinity in enzyme interactions .
- Aromatic Diversity : The 4-methylphenyl group in the target compound differs from halogenated (7) or polycyclic aromatic (7) substituents, which are associated with varied biological activities, such as thymidine phosphorylase inhibition .
Physicochemical Properties
- Crystallography : and highlight the role of hydrogen bonding (e.g., N–H···O interactions) in stabilizing crystal structures of related compounds . The sulfonyl group in the target compound may promote similar interactions, affecting solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
